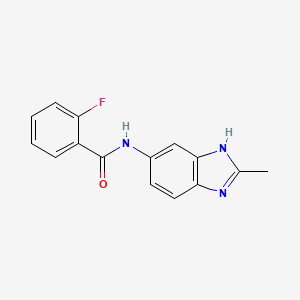

2-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(2-methyl-1H-benzimidazol-6-yl)benzamide is a compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups . The benzimidazole moiety in this compound has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are complex and can involve various types of interactions. For example, the UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The MEP surface is found to be a chemically reactive area appropriate for drug action .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, theoretical and actual NMR chemical shifts were found to be quite similar for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . The UV-vis spectrum of this compound, as well as effects of solvents, have also been investigated .Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to have a broad range of therapeutic applications . They have been studied for their potential as anticancer agents , and some have been found to activate human glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism .

Mode of Action

For instance, some benzimidazole derivatives have been found to increase the catalytic action of GK . This interaction is supported by molecular docking investigations showing appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

Given the reported activation of gk by some benzimidazole derivatives , it can be inferred that this compound may influence the glucose metabolic pathway.

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can be influenced by various factors, including the presence of different substituent groups on the benzimidazole scaffold .

Result of Action

Some benzimidazole derivatives have been reported to exhibit significant hypoglycemic effects and anticancer activity .

Action Environment

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . This suggests that the synthesis process, and potentially the action of the compound, could be influenced by environmental conditions such as temperature and pH.

Biochemische Analyse

Biochemical Properties

2-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has been identified as an allosteric activator of human glucokinase (GK), a key enzyme in glucose metabolism . The compound interacts with the allosteric site of GK, leading to an increase in the catalytic action of the enzyme . This interaction involves hydrogen bonding with specific residues in the allosteric site of the GK protein .

Cellular Effects

The activation of GK by this compound can have significant effects on cellular processes. By enhancing the activity of GK, this compound can increase the rate of glucose metabolism within cells . This can lead to a decrease in blood glucose levels, making it a potential therapeutic agent for the treatment of type-2 diabetes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the allosteric site of GK . This interaction leads to a conformational change in the enzyme, enhancing its catalytic activity . The compound’s binding to the allosteric site involves hydrogen bonding interactions with specific residues, such as Arg63 .

Temporal Effects in Laboratory Settings

The effects of this compound on GK activity have been observed to be significant in in vitro studies

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, it is known that allosteric activators of GK, including this compound, have shown significant hypoglycemic effects in both animal and human models .

Metabolic Pathways

This compound plays a role in the metabolic pathway of glucose, through its activation of GK . GK is a key enzyme in the glycolysis pathway, and its activation can increase the rate of glucose metabolism.

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-9-17-13-7-6-10(8-14(13)18-9)19-15(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXJQUOMUAOKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5959164.png)

![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B5959168.png)

![1-cyclopentyl-4-[5-(2,5-dimethylphenyl)-4-methyl-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B5959189.png)

![7-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5959196.png)

![5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5959212.png)

![6-butyl-2-{4-[(diethylamino)methyl]phenyl}pyrimidin-4(3H)-one](/img/structure/B5959218.png)

![N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B5959233.png)

![N-(4-methylphenyl)-2-(2-{[(3-methyl-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B5959250.png)

![N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5959261.png)

![N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE](/img/structure/B5959267.png)

![N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5959271.png)

![2-(4-fluorobenzyl)-N-[4-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B5959275.png)